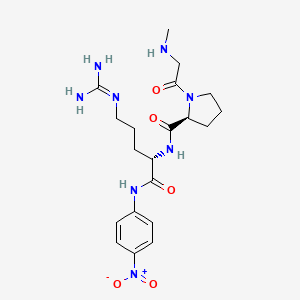![molecular formula C11H18N2S B1344654 [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine CAS No. 883541-34-2](/img/structure/B1344654.png)
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 883541-34-2 . Its molecular weight is 211.35 . The IUPAC name for this compound is (1- ( (1H-1lambda3-thiophen-2-yl)methyl)piperidin-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is 1S/C11H19N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10,14H,3-6,8-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is a compound that should be stored at a temperature of 28 C . The physical form of this compound is liquid .Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Design
Piperidine derivatives, including “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine”, are crucial in the pharmaceutical industry for drug construction. They are present in more than twenty classes of pharmaceuticals and serve as key building blocks for the synthesis of various drugs . The unique structure of this compound allows for the development of new medications with potential therapeutic effects.
Biological Activity Modulation
The piperidine moiety is a common feature in compounds exhibiting significant biological activity. Research into the biological activity of piperidine derivatives can lead to the discovery of new drugs with improved efficacy and reduced side effects . This compound’s ability to interact with biological systems makes it a valuable tool for medicinal chemistry.
Chemical Synthesis Methodology
The development of efficient methods for synthesizing piperidine derivatives is an important aspect of modern organic chemistry. “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” can be used to explore new synthetic pathways, including cyclization, cycloaddition, and multicomponent reactions . These methods can lead to the creation of novel compounds with diverse pharmacological applications.
Pharmacological Research
Piperidine derivatives are involved in the discovery and evaluation of potential drugs. The compound “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” can be used in pharmacological studies to assess its efficacy as a drug candidate for various diseases . Its structural features may contribute to its potential as a pharmacologically active agent.
Alkaloid Synthesis
Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. Piperidine derivatives are structurally similar to many alkaloids and can be used to synthesize alkaloid analogs. These analogs can then be studied for their potential as pharmaceuticals or agrochemicals .
Material Science Applications
The structural versatility of piperidine derivatives makes them suitable for material science applications. “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” could be used in the development of new materials with unique properties, such as conductive polymers or molecular recognition systems .
Safety and Hazards
The safety information for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine indicates that it has the following hazard statements: H302, H312, H314, H332 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 . These codes represent specific hazards and precautions associated with the compound.
Eigenschaften
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFXYFQDXOLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629570 |
Source


|
| Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883541-34-2 |
Source


|
| Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)





![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)




![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)

